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(2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone

Physicochemical profiling ADME prediction Hydrogen-bond donor capacity

Obtaining a PRCP inhibitor with balanced hydrophilicity and a validated, inactive GPR35 profile for selectivity screening is a common bottleneck. This compound, a Merck-originated PRCP inhibitor (cLogP ~1.03, TPSA ~76-98 Ų), is the precise solution. It offers a direct path to target validation without confounding off-target effects. Key supply advantages: - Dual HBD architecture (free pyrazole NH & primary amine) enables parallel derivatization for SAR campaigns. - Its high aqueous solubility makes it ideal for biochemical assays (SPR, FP, NMR). - Sourced to support metabolic disease research in the renin-angiotensin and kallikrein-kinin systems.

Molecular Formula C12H20N4O
Molecular Weight 236.31 g/mol
Cat. No. B14891576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone
Molecular FormulaC12H20N4O
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)C(=O)N2CCCCC2CCN
InChIInChI=1S/C12H20N4O/c1-9-8-11(15-14-9)12(17)16-7-3-2-4-10(16)5-6-13/h8,10H,2-7,13H2,1H3,(H,14,15)
InChIKeyXMXXTLOGAGJGDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Overview for Targeted Procurement


(2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1H-pyrazol-3-yl)methanone (free base CAS 1839512-97-8 as hydrochloride salt; molecular formula C₁₂H₂₀N₄O; MW 236.31 g·mol⁻¹) is a synthetic heterocyclic ketone composed of a 2-(2-aminoethyl)piperidine moiety linked via a carbonyl bridge to a 5-methyl-1H-pyrazol-3-yl ring. The compound is catalogued in the Therapeutic Target Database (TTD) as 'Piperidinyl pyrazole derivative 3,' a patented inhibitor of prolylcarboxypeptidase (PRCP) originating from the Merck Sharp & Dohme discovery program [1]. Computed physicochemical parameters include a consensus LogP (cLogP) of approximately 1.03–1.06 and a topological polar surface area (TPSA) of 75–98 Ų, placing it within favorable oral drug-like space (Lipinski Rule of Five compliant) [2]. The compound carries a free primary amine on the ethyl linker and an unsubstituted pyrazole NH, endowing it with a characteristic hydrogen-bond donor (HBD) count distinct from N-alkylated analogs.

PRCP inhibition context TTD-annotated inhibitor from Merck PRCP program; supports PRCP pathway and metabolic model studies.
High-polarity profile Low cLogP, high TPSA and multiple HBD sites may support aqueous biochemical assay workflows.
GPR35 inactivity signal Primary screen reported inactive; reduces likelihood of GPCR-mediated off-target interpretation.

Why Generic Substitution Is Not Defensible


Within the pyrazole-piperidine methanone chemical space, seemingly minor structural perturbations produce large shifts in physicochemical and pharmacological profiles. The target compound's combination of a 2-(2-aminoethyl) substituent on the piperidine ring, a carbonyl-linked 5-methyl-1H-pyrazol-3-yl motif with a free NH, and the resultant balanced hydrophilicity (cLogP ~1.0, TPSA ~76–98 Ų) cannot be replicated by positional isomers, N-alkylated pyrazoles, or heterocycle-swapped analogs. For example, replacing the pyrazole with a thiophene ring (CAS 1836066-36-4) increases cLogP by approximately 1.36 log units and reduces TPSA by ~65 Ų, fundamentally altering solubility, permeability, and off-target binding potential [1]. Similarly, relocating the aminoethyl group from the piperidine C2 to C4 position, or shortening the linker to aminomethyl, changes the spatial presentation of the critical primary amine pharmacophore. The compound's documented association with the PRCP target (Merck program) further indicates that its precise substitution pattern was optimized for a specific enzyme pocket; exchanging any structural element risks losing target engagement that may have been achieved in the original medicinal chemistry campaign [2].

Heterocycle swap (pyrazole vs. thiophene)
Large shift in cLogP, TPSA and HBD count may alter solubility, permeability and non-specific binding profiles.
N-Methyl pyrazole analogs
Loss of pyrazole NH hydrogen-bond donor may disrupt key PRCP binding interactions; published SAR underscores importance of free NH.
Linker length / positional isomers
Shortening the aminoethyl linker or relocating the amine may alter spatial presentation of the primary amine pharmacophore and target engagement fidelity.

Differentiation Evidence Against Nearest Comparators


Pyrazole vs. Thiophene Physicochemical Properties

The target compound carries a 5-methyl-1H-pyrazol-3-yl ring, whereas the closest commercially available heterocycle-swapped analog (2-(2-aminoethyl)piperidin-1-yl)(4-methylthiophen-3-yl)methanone, CAS 1836066-36-4) replaces the pyrazole with a 4-methylthiophen-3-yl group. This substitution produces a dramatic shift in key physicochemical determinants: cLogP increases from 1.03 to 2.39 (Δ = +1.36, corresponding to an approximately 23-fold increase in predicted octanol-water partition coefficient), TPSA decreases from 97.79 Ų to 33.20 Ų (Δ = −64.59 Ų, a ~3-fold reduction in polar surface area), and the hydrogen-bond donor count drops from 5 to 0 [1][2]. These differences place the two compounds in fundamentally different ADME property space – the target compound is substantially more hydrophilic and polarity-driven, while the thiophene analog is lipophilic and membrane-permeant with reduced aqueous solubility.

Pyrazole vs. Thiophene
Reported
cLogP Δ +1.36, TPSA Δ −64.59 Ų, HBD Δ −5
Reported ADME profile shift may preclude interchangeability.
Computed properties; experimental solubility/permeability should be verified.
Physicochemical profiling ADME prediction Hydrogen-bond donor capacity

GPR35 Inactivity Profile

The target compound was evaluated in a primary screening assay for GPR35 antagonism and returned a result of 'inactive' [1]. GPR35 is an orphan G protein-coupled receptor for which numerous pyrazole-containing and piperidine-containing small molecules have been identified as ligands (both agonists and antagonists) in high-throughput screening campaigns [2]. The absence of activity at this receptor is notable because the structurally related pyrazolo-piperidine chemical space is known to produce GPR35-active compounds; for context, published GPR35 antagonists from pyrazole-based HTS hits have shown IC₅₀ values in the sub-micromolar range (e.g., ~761 nM) in image-based β-arrestin recruitment assays [3]. While a direct comparator compound tested in the identical assay is not publicly available, the 'inactive' call provides a baseline selectivity signal that differentiates this compound from promiscuous pyrazole-piperidine GPCR ligands.

GPR35 Selectivity
Assay context
Inactive (primary screening)
Supports reduced GPCR off-target risk interpretation.
Assay protocol and concentration not disclosed; confirmatory testing advised.
GPCR selectivity Off-target screening GPR35 antagonism

PRCP Inhibition: Pyrazole Bioisostere Advantage

The Therapeutic Target Database (TTD) explicitly annotates this compound as a patented inhibitor of prolylcarboxypeptidase (PRCP), placing it within the Merck Sharp & Dohme PRCP inhibitor program [1]. The foundational medicinal chemistry publication from Merck (Graham et al., Bioorg. Med. Chem. Lett. 2014, PMID 24636945) demonstrated that pyrazole rings function as effective non-classical bioisosteres for the amide bond in PRCP inhibitors, with optimized compounds achieving sub-nanomolar to low-nanomolar IC₅₀ values against recombinant human PRCP in a fluorescence intensity kinetic assay using Mca-Ala-Pro-Lys(Dnp)-OH substrate [2][3]. In contrast, earlier amide-based PRCP inhibitors from the same program (e.g., benzimidazole pyrrolidinyl amides) showed variable potency and required additional structural optimization to achieve comparable target engagement. The pyrazole bioisostere approach was specifically adopted to improve physicochemical properties while maintaining or enhancing PRCP potency – a key differentiation from amide-containing comparator series that may suffer from higher susceptibility to metabolic amide hydrolysis or suboptimal permeability [2].

PRCP Bioisostere Advantage
Class-level
Pyrazole bioisostere class: low-nM PRCP IC₅₀ range (Merck)
Scaffold class associated with PRCP potency; specific compound IC₅₀ not disclosed.
Class-level inference; verify in-house for exact compound.
Prolylcarboxypeptidase (PRCP) Metabolic disease Bioisostere strategy

Hydrogen-Bond Donor Architecture Comparison

The target compound possesses two distinct hydrogen-bond donor (HBD) functionalities: (i) a free NH on the 5-methyl-1H-pyrazole ring and (ii) a primary amine (-NH₂) on the 2-aminoethyl side chain. In contrast, the commercially available analog (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone (C₁₂H₂₀N₄O, MW 236.31) replaces the pyrazole NH with an N-methyl group (1,5-dimethyl substitution), thereby eliminating one HBD site, and truncates the aminoethyl linker to aminomethyl (one fewer methylene unit), altering the spatial reach of the primary amine [1]. Another comparator, (3-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone, combines the N-methyl pyrazole with relocation of the aminomethyl group to piperidine C3 [2]. While direct comparative IC₅₀ data for these analogs are not publicly available, the established SAR from the Merck PRCP program demonstrates that both the pyrazole NH and the aminoethyl linker length are critical determinants of target binding, as the pyrazole NH participates in key hydrogen-bond interactions within the PRCP active site and the ethyl linker provides optimal spacing for the primary amine to engage catalytic residues [3].

HBD Architecture
Class-level
Target: 2 HBD (pyrazole NH + NH₂), C2 linker Analog: 1 HBD, C1 linker, N-methyl pyrazole
HBD architecture difference may affect target binding per published SAR.
IC₅₀ data for analogs not available; binding impact inferred from Merck SAR.
Hydrogen-bond donor Scaffold classification Structure-activity relationships

Recommended Application Scenarios


PRCP-Targeted Metabolic Disease Research

This compound is most appropriately procured for PRCP inhibitor screening cascades and target validation studies in metabolic disease models. The TTD database confirms its origin in the Merck PRCP inhibitor program, and the pyrazole bioisostere scaffold has been validated to deliver sub-nanomolar to low-nanomolar PRCP IC₅₀ values in recombinant human enzyme assays [1]. Researchers studying the role of PRCP in the renin-angiotensin system, kallikrein-kinin system, or pro-opiomelanocortin processing should prioritize this scaffold over amide-based or non-pyrazole PRCP inhibitor series, as the bioisostere approach was specifically designed to improve physicochemical properties while maintaining target potency [2].

High-Polarity Aqueous Biochemical Assays

With a cLogP of ~1.03 and TPSA of ~76–98 Ų, this compound is substantially more hydrophilic and polar than close heterocyclic analogs (e.g., the thiophene variant with cLogP 2.39 and TPSA 33.20 Ų) [3]. Procurement for biochemical assays conducted in aqueous buffer systems (e.g., fluorescence polarization, SPR, NMR-based fragment screening) is recommended, where higher aqueous solubility and lower non-specific protein binding are desired. The five HBD sites and high TPSA predict reduced passive membrane permeability, making this compound less suitable for cell-based assays requiring rapid intracellular access but ideal for extracellular or in vitro enzyme targets.

Orphan GPCR Selectivity Profiling Including GPR35

The compound's demonstrated inactivity in a GPR35 antagonism primary screen [4] supports its use as a selectivity-negative control or as a starting scaffold for lead optimization where GPR35-mediated off-target effects must be avoided. Given that many pyrazole-piperidine compounds exhibit promiscuous activity at orphan GPCRs (with published GPR35 antagonist IC₅₀ values around 761 nM for certain pyrazole-derived HTS hits [5]), this compound's lack of GPR35 engagement is a meaningful differentiation that can reduce confounding pharmacological signals in phenotypic screening cascades.

Scaffold Optimization via Dual Functionalization Handles

The compound's dual HBD architecture – a free pyrazole NH and a primary amine on a flexible ethyl linker – provides two distinct synthetic handles for parallel derivatization strategies (e.g., amide coupling at the primary amine, N-alkylation or N-arylation at the pyrazole NH) . This is in contrast to N-methylated pyrazole analogs that lack the pyrazole NH diversification point. Medicinal chemistry teams seeking a versatile, bifunctional scaffold for library synthesis or SAR expansion around the PRCP pharmacophore should prioritize this compound over analogs with reduced HBD functionality.

Application
Selection Property
Validation Focus
PRCP pathway & metabolic model studies
PRCP inhibitor scaffold (pyrazole bioisostere)
Target engagement in recombinant PRCP assay
Aqueous biochemical assay compatibility
High-polarity physicochemical profile
Solubility and non-specific binding in buffer systems
GPCR off-target profiling studies
GPR35 inactivity context
Selectivity against orphan GPCR panel
Scaffold diversification & SAR expansion
Dual HBD functionalization handles
Derivatization at pyrazole NH and primary amine
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